3-(cyclohexylmethyl)-5-[(2,5-dichlorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one
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Description
3-(cyclohexylmethyl)-5-[(2,5-dichlorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one is a useful research compound. Its molecular formula is C26H27Cl2N3O3S and its molecular weight is 532.48. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
Compounds structurally related to 3-(cyclohexylmethyl)-5-[(2,5-dichlorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one have been synthesized and found to exhibit significant biological activities. For instance, 2-sulfanyl-substituted 3-ethyl-3H-spiro[benzo[h]quinazolin-5,1′-cyclohexane]-4(6H)-ones, created from similar compounds, showed high anti-monoamine oxidase and antitumor activity (Markosyan, Gabrielyan, Arsenyan & Sukasyan, 2015).
Anticancer Properties
Amino- and sulfanyl-derivatives of benzoquinazolinones, which are chemically similar to the compound , were found to have significant anticancer activity. This was particularly evident in compound 20a, which showed notable efficacy against HT29 and HCT116 cell lines (Nowak et al., 2015).
Analgesic and Anti-Inflammatory Activities
Synthesized compounds related to this compound have shown promising analgesic and anti-inflammatory activities. Specifically, a compound known as 3-ethyl-2-(cyclohexylidene-hydrazino)-3H-quinazolin-4-one demonstrated comparable effectiveness to diclofenac sodium in analgesic and anti-inflammatory tests (Sheorey, Thangathiruppathy & Alagarsamy, 2013).
Antiviral Activities
Novel quinazolin-4(3H)-ones synthesized using a microwave technique exhibited significant antiviral activities against various respiratory and biodefense viruses, such as influenza A (H1N1, H3N2, and H5N1), severe acute respiratory syndrome corona, dengue, yellow fever, and others (Selvam et al., 2007).
Diuretic Activity
Quinazolin-4(3H)-one derivatives, which share structural similarities with the compound , were evaluated for their diuretic potential. One such derivative, 2-[2-(4-chlorophenyl)vinyl]-7-chloro-3-(2-sulfamoyl-1, 3, 4-thiadiazol-5-yl)quinazolin-4(3H)-one, showed significant diuretic activity (Maarouf, El‐Bendary & Goda, 2004).
Properties
IUPAC Name |
3-(cyclohexylmethyl)-5-[(2,5-dichlorophenyl)methylsulfanyl]-8,9-dimethoxy-3H-imidazo[1,2-c]quinazolin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27Cl2N3O3S/c1-33-22-12-18-20(13-23(22)34-2)29-26(35-14-16-11-17(27)8-9-19(16)28)31-21(25(32)30-24(18)31)10-15-6-4-3-5-7-15/h8-9,11-13,15,21H,3-7,10,14H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFAVGPUBVOWEEH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=NC(=O)C(N3C(=N2)SCC4=C(C=CC(=C4)Cl)Cl)CC5CCCCC5)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27Cl2N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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